3-(5-Chlorothien-2-yl)benzoic acid
Overview
Description
3-(5-Chlorothien-2-yl)benzoic acid is a chemical compound with the molecular formula C11H7ClO2S and a molecular weight of 238.693 . It belongs to the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of 3-(5-Chlorothien-2-yl)benzoic acid consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Scientific Research Applications
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Medicinal Chemistry and Pharmaceuticals : This compound belongs to the family of thienylbenzoic acids, which have significant applicability in the field of medicinal chemistry and pharmaceuticals . It could be used in the synthesis of new drug molecules.
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Chemical Building Blocks : As a carboxylic acid, this compound could be used as a building block in the synthesis of more complex chemical structures .
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Life Science Research : This compound could be used in various life science research applications, including biochemistry and molecular biology .
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Chromatography and Mass Spectrometry : These are techniques used to separate, identify, and quantify compounds in a mixture. This compound could potentially be used as a standard or a target compound in these applications .
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Analytical Chemistry : This compound could be used in analytical chemistry for the development and validation of new analytical methods .
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Biopharma Production : In the biopharmaceutical industry, this compound could potentially be used in the production of new biopharmaceuticals .
“3-(5-Chlorothien-2-yl)benzoic acid” is a chemical compound that is often used in scientific research and experimentation . Here are some potential areas where it might be used:
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Medicinal Chemistry and Pharmaceuticals : This compound belongs to the family of thienylbenzoic acids, which have significant applicability in the field of medicinal chemistry and pharmaceuticals . It could be used in the synthesis of new drug molecules.
-
Chemical Building Blocks : As a carboxylic acid, this compound could be used as a building block in the synthesis of more complex chemical structures .
-
Life Science Research : This compound could be used in various life science research applications, including biochemistry and molecular biology .
-
Chromatography and Mass Spectrometry : These are techniques used to separate, identify, and quantify compounds in a mixture. This compound could potentially be used as a standard or a target compound in these applications .
-
Analytical Chemistry : This compound could be used in analytical chemistry for the development and validation of new analytical methods .
-
Biopharma Production : In the biopharmaceutical industry, this compound could potentially be used in the production of new biopharmaceuticals .
Safety And Hazards
While specific safety data for 3-(5-Chlorothien-2-yl)benzoic acid is not available, it’s important to handle all chemical substances with care. Benzoic acid, a related compound, is known to cause skin irritation, serious eye damage, and can cause damage to organs through prolonged or repeated exposure .
properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClO2S/c12-10-5-4-9(15-10)7-2-1-3-8(6-7)11(13)14/h1-6H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMOFFGOSHROSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Chlorothien-2-yl)benzoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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